molecular formula C12H20N4OS B4560474 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(tetrahydro-2-furanylmethyl)thiourea

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No.: B4560474
M. Wt: 268.38 g/mol
InChI Key: LCPIDBMYOJPMDR-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is a useful research compound. Its molecular formula is C12H20N4OS and its molecular weight is 268.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.13578245 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Mechanisms in Chemical Reactions

Thiourea derivatives, including compounds structurally related to N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(tetrahydro-2-furanylmethyl)thiourea, have been explored in the context of Bronsted acid organocatalysis. For instance, studies on thiourea derivatives have challenged the common understanding of their catalytic effect in tetrahydropyranylation of alcohols. Instead of the assumed hydrogen-bonding interactions, thiourea acts as a Bronsted acid, enhancing the reaction through the formation of an oxacarbenium ion (Madarász et al., 2016).

Synthesis of Novel Compounds

Research has demonstrated the utility of thiourea derivatives in synthesizing new chemical entities. For example, Hassan et al. (2012) described the synthesis of pyrazolyloxothiazolidine derivatives, highlighting the reactivity of thiourea compounds with other chemical entities to create novel structures (Hassan et al., 2012).

Apoptotic Activity in Cancer Research

Thiourea derivatives, structurally similar to the compound , have been investigated for their apoptotic effects in cancer cell lines. Compounds such as N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea demonstrated significant apoptotic-inducing effects, suggesting potential for anticancer drug development (Nițulescu et al., 2015).

Antimicrobial and Antidiabetic Activity

Studies have also explored the antidiabetic and antimicrobial properties of thiourea derivatives. Soliman (1979) investigated the hypoglycemic potential of various thiourea compounds, with some showing promising antidiabetic activity (Soliman, 1979). Additionally, Nițulescu et al. (2010) evaluated N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives for their antibacterial and antifungal activities, contributing to the understanding of their potential in combating microbial infections (Nițulescu et al., 2010).

Properties

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS/c1-9-10(8-16(2)15-9)6-13-12(18)14-7-11-4-3-5-17-11/h8,11H,3-7H2,1-2H3,(H2,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPIDBMYOJPMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=S)NCC2CCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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